Methylhydroxygliclazide

Description

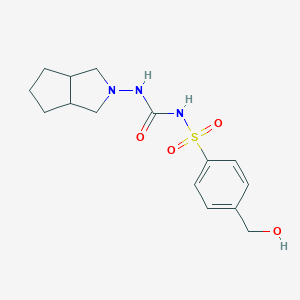

Structure

3D Structure

Properties

IUPAC Name |

1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-[4-(hydroxymethyl)phenyl]sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4S/c19-10-11-4-6-14(7-5-11)23(21,22)17-15(20)16-18-8-12-2-1-3-13(12)9-18/h4-7,12-13,19H,1-3,8-10H2,(H2,16,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCHVBQHVIUSTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501007515 | |

| Record name | N'-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-N-[4-(hydroxymethyl)benzene-1-sulfonyl]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501007515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87368-00-1 | |

| Record name | Hydroxygliclazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087368001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-N-[4-(hydroxymethyl)benzene-1-sulfonyl]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501007515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methylhydroxygliclazide" mechanism of action in pancreatic beta-cells

An In-depth Technical Guide to the Mechanism of Action of Gliclazide and its Metabolites in Pancreatic β-Cells

Introduction: Situating Gliclazide in the Therapeutic Landscape

Gliclazide is a second-generation sulfonylurea, a class of oral hypoglycemic agents pivotal in the management of type 2 diabetes mellitus. Its primary therapeutic action is to enhance insulin secretion from pancreatic β-cells, thereby lowering blood glucose levels. The term "Methylhydroxygliclazide" likely refers to the hydroxylated metabolites of gliclazide, which are the primary products of its hepatic metabolism. While the parent compound, gliclazide, is pharmacologically active, its metabolites are generally considered to be inactive. This guide will provide a detailed exploration of the molecular mechanism of action of gliclazide on pancreatic β-cells, with a discussion on how metabolic modifications, such as hydroxylation, impact its activity.

The Molecular Target: The Pancreatic β-Cell KATP Channel

The cornerstone of gliclazide's action is its interaction with the ATP-sensitive potassium (KATP) channel in the plasma membrane of pancreatic β-cells. This channel is a sophisticated metabolic sensor that couples the cell's energy status to its electrical activity, and consequently, to insulin secretion.

The KATP channel is an octameric complex composed of two distinct subunits:

-

The Kir6.2 Subunit: This is the inwardly rectifying potassium channel subunit that forms the pore through which potassium ions (K+) flow. Four Kir6.2 subunits assemble to create the central pore.

-

The Sulfonylurea Receptor 1 (SUR1) Subunit: This is a regulatory subunit and a member of the ATP-binding cassette (ABC) transporter superfamily. Each of the four Kir6.2 subunits is associated with one SUR1 subunit. The SUR1 subunit houses the binding sites for sulfonylureas and is also responsible for sensing intracellular nucleotide concentrations (ATP and ADP).

Under basal (low glucose) conditions, intracellular ATP levels are low, and the KATP channel is open, allowing for the efflux of K+. This maintains a hyperpolarized state of the cell membrane, keeping it electrically quiescent and preventing insulin secretion.

Gliclazide's Mechanism of Action: From Channel Closure to Insulin Exocytosis

Gliclazide's insulinotropic effect is initiated by its high-affinity binding to the SUR1 subunit of the KATP channel. This interaction triggers a cascade of events, as detailed below and illustrated in the accompanying diagram.

-

Binding to SUR1 and KATP Channel Closure: Gliclazide binds to a specific site on the SUR1 subunit. This binding event allosterically inhibits the channel's activity, leading to its closure. This action mimics the effect of a high intracellular ATP/ADP ratio that occurs following glucose metabolism.

-

Membrane Depolarization: The closure of the KATP channels prevents the efflux of positively charged K+ ions. This leads to an accumulation of positive charge inside the cell, causing the depolarization of the β-cell plasma membrane.

-

Activation of Voltage-Gated Calcium Channels (VGCCs): The change in membrane potential from a hyperpolarized to a depolarized state activates L-type voltage-gated calcium channels (VGCCs).

-

Calcium Influx: The opening of VGCCs allows for the rapid influx of extracellular calcium ions (Ca2+) into the β-cell cytoplasm.

-

Triggering of Insulin Granule Exocytosis: The resulting sharp increase in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing secretory granules. Ca2+ binds to synaptotagmin, a protein on the vesicle membrane, which in turn promotes the fusion of the insulin granules with the plasma membrane, releasing insulin into the bloodstream.

Caption: Signaling pathway of Gliclazide in pancreatic β-cells.

Metabolism of Gliclazide: The Fate to Inactive Metabolites

Gliclazide is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9. The main metabolic pathways involve oxidation of the gliclazide molecule, leading to the formation of several metabolites that are then excreted in the urine. The most significant of these are hydroxylated derivatives, which can be considered "hydroxygliclazides."

Crucially, these metabolites, including the putative "methylhydroxygliclazide," exhibit negligible hypoglycemic activity. This is because the structural modifications, particularly the addition of a hydrophilic hydroxyl group, significantly reduce their binding affinity for the SUR1 subunit of the KATP channel. Without effective binding, they cannot induce channel closure and, therefore, cannot initiate the downstream signaling cascade that leads to insulin secretion. This rapid conversion to inactive metabolites contributes to gliclazide's relatively low risk of prolonged hypoglycemia compared to some other sulfonylureas.

Experimental Protocols for Elucidating Gliclazide's Action

The mechanism of action of gliclazide has been delineated through a series of key in vitro experiments. Below are the methodologies for some of these core assays.

Protocol 1: Static Insulin Secretion Assay from Isolated Pancreatic Islets

This protocol is designed to quantify the effect of gliclazide on insulin secretion from isolated pancreatic islets in a static incubation setting.

Methodology:

-

Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., mouse or rat) by collagenase digestion of the pancreas followed by density gradient centrifugation.

-

Islet Culture: Culture the isolated islets overnight in a sterile, humidified incubator at 37°C and 5% CO2 to allow for recovery.

-

Pre-incubation: Hand-pick islets of similar size and place them in groups of 5-10 into individual wells of a 24-well plate. Pre-incubate them for 1-2 hours in a Krebs-Ringer bicarbonate (KRB) buffer containing a non-stimulatory concentration of glucose (e.g., 2.8 mM).

-

Stimulation: Remove the pre-incubation buffer and add fresh KRB buffer containing:

-

Control (basal): 2.8 mM glucose.

-

Glucose control (stimulatory): 16.7 mM glucose.

-

Test conditions: 2.8 mM glucose supplemented with varying concentrations of gliclazide (e.g., 0.1, 1, 10, 100 µM).

-

-

Incubation: Incubate the plate for 1-2 hours at 37°C.

-

Sample Collection: At the end of the incubation period, carefully collect the supernatant (which contains the secreted insulin) from each well.

-

Insulin Quantification: Measure the concentration of insulin in the collected supernatants using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) or RIA (Radioimmunoassay) kit.

-

Data Normalization: Normalize the secreted insulin values to the total insulin content of the islets (which can be determined by lysing the islets after the experiment) or to the number of islets per well.

Caption: Workflow for a static insulin secretion assay.

Protocol 2: Electrophysiological Recording of KATP Channel Activity (Conceptual Overview)

Patch-clamp electrophysiology is the gold standard for directly measuring the activity of ion channels. In the context of gliclazide, this technique can be used to demonstrate its inhibitory effect on KATP channels in single β-cells.

-

Cell-Attached or Excised-Patch Configuration: A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a single β-cell. In the "excised-patch" configuration, the small patch of membrane sealed by the pipette is pulled away from the cell, allowing for direct application of compounds to the intracellular face of the channel.

-

Measurement of K+ Currents: The flow of K+ ions through the KATP channels in the membrane patch is measured as an electrical current.

-

Application of Gliclazide: Gliclazide is applied to the bath solution (for cell-attached) or directly to the excised patch. A rapid reduction or complete abolition of the K+ current upon application of gliclazide provides direct evidence of its inhibitory action on the KATP channels.

Protocol 3: Intracellular Calcium Imaging (Conceptual Overview)

This technique allows for the visualization of changes in intracellular Ca2+ concentration in real-time.

-

Loading with a Calcium-Sensitive Dye: β-cells or intact islets are loaded with a fluorescent dye (e.g., Fura-2 or Fluo-4) that changes its fluorescent properties upon binding to Ca2+.

-

Microscopy and Perfusion: The cells are placed on a microscope stage equipped with a perfusion system that allows for the rapid exchange of solutions.

-

Stimulation and Imaging: The cells are first imaged in a basal glucose solution. The perfusion is then switched to a solution containing gliclazide, and the changes in fluorescence are recorded over time. A significant increase in fluorescence intensity upon the addition of gliclazide indicates a rise in intracellular Ca2+, consistent with the influx of Ca2+ through VGCCs.

Quantitative Data Summary

The effect of gliclazide on insulin secretion is dose-dependent. The following table provides a representative example of data that could be obtained from an insulin secretion assay as described above.

| Condition | Gliclazide Concentration (µM) | Insulin Secretion (ng/islet/hr) | Fold Change over Basal |

| Basal Glucose (2.8 mM) | 0 | 0.2 ± 0.05 | 1.0 |

| Stimulatory Glucose (16.7 mM) | 0 | 2.5 ± 0.3 | 12.5 |

| Gliclazide + Basal Glucose | 0.1 | 0.8 ± 0.1 | 4.0 |

| Gliclazide + Basal Glucose | 1.0 | 1.9 ± 0.2 | 9.5 |

| Gliclazide + Basal Glucose | 10.0 | 2.4 ± 0.25 | 12.0 |

| Gliclazide + Basal Glucose | 100.0 | 2.5 ± 0.3 | 12.5 |

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Conclusion

Gliclazide exerts its glucose-lowering effect through a well-defined mechanism of action centered on the pancreatic β-cell KATP channel. By binding to the SUR1 subunit and inhibiting channel activity, it initiates a sequence of events – membrane depolarization, calcium influx, and ultimately, insulin exocytosis – that effectively mimics the cell's natural response to high glucose. The hepatic metabolism of gliclazide to hydroxylated derivatives, which lack significant affinity for the SUR1 receptor, ensures a controlled duration of action and a favorable safety profile. The experimental protocols detailed herein represent the foundational techniques that have enabled a thorough understanding of this important therapeutic agent.

References

-

Gliclazide, a promising sulfonylurea in the treatment of type-2 diabetes. Source: Journal of Diabetes and its Complications. URL:[Link]

-

Gliclazide. Source: National Center for Biotechnology Information (PubChem). URL:[Link]

-

The sulphonylurea receptor SUR1. Source: The Journal of Physiology. URL:[Link]

-

ATP-sensitive potassium channels and metabolically regulated insulin secretion. Source: The Journal of General Physiology. URL:[Link]

-

Isolation of Mouse Pancreatic Islets. Source: Journal of Visualized Experiments (JoVE). URL:[Link]

In Vitro Profiling and Characterization of Methylhydroxygliclazide: Metabolic Kinetics and Bioactivity Assessment

Executive Summary

This technical guide provides a comprehensive framework for the in vitro study of Methylhydroxygliclazide (MHG), the primary oxidative metabolite of the second-generation sulfonylurea, Gliclazide. While Gliclazide is a potent insulin secretagogue with distinct antioxidant properties, MHG is pharmacologically distinct. This guide addresses the critical need for researchers to characterize MHG not as a therapeutic agent, but as a biomarker for CYP2C9/CYP2C19 activity , a reference standard for metabolic clearance studies , and a negative control in structure-activity relationship (SAR) assays.

The following protocols and mechanistic insights are designed to validate the metabolic fate of Gliclazide and confirm the lack of off-target hypoglycemic activity in its metabolites, a crucial step in safety pharmacology.

Mechanistic Grounding: The Metabolic Pathway

Methylhydroxygliclazide (also referred to as hydroxygliclazide or hydroxymethylgliclazide) is formed via the regioselective hydroxylation of the tolyl methyl group of Gliclazide. This biotransformation is primarily catalyzed by CYP2C9 (major) and CYP2C19 (minor).

Biological Relevance[1]

-

Metabolic Clearance Marker: The formation rate of MHG is the rate-limiting step in Gliclazide clearance. It serves as a direct probe for CYP2C9 phenotypic activity in human liver microsomes (HLM).

-

Pharmacological Inactivity: Unlike the parent compound, MHG exhibits negligible affinity for the Sulfonylurea Receptor 1 (SUR1) subunit of the KATP channel, rendering it insulin-neutral.

-

Structural Integrity: MHG retains the aminoazabicyclo-octane ring , the moiety responsible for Gliclazide’s unique free-radical scavenging capability. While clinical hypoglycemic activity is lost, in vitro studies often assess whether this metabolite retains residual antioxidant potential.

Pathway Visualization

The following diagram illustrates the biotransformation of Gliclazide into MHG and its subsequent oxidation to Carboxygliclazide.

Caption: Biotransformation pathway of Gliclazide showing the CYP-mediated formation of Methylhydroxygliclazide and downstream oxidation.[1][2][3][4]

Experimental Protocols

Protocol A: In Vitro Generation & Kinetic Profiling

Objective: To determine the Michaelis-Menten constants (

Reagents:

-

Pooled Human Liver Microsomes (20 mg/mL protein concentration).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Gliclazide Stock (dissolved in Methanol, <1% final solvent concentration).

-

Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow:

-

Pre-incubation: Mix HLM (final conc. 0.5 mg/mL) with Gliclazide (range 10–500 µM) in 100 mM phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Incubation: Incubate at 37°C with shaking for 30–60 minutes (linear phase).

-

Termination: Quench reaction with 1 volume of ice-cold ACN.

-

Extraction: Vortex for 1 min, centrifuge at 10,000 x g for 10 min at 4°C.

-

Analysis: Inject supernatant into LC-MS/MS. Monitor transition m/z 340.1 → 110.1 (specific for MHG).

Data Analysis:

Plot the rate of MHG formation (pmol/min/mg protein) against Gliclazide concentration. Fit data to the Michaelis-Menten equation:

Protocol B: Validation of Pharmacological Inactivity (SUR1 Binding)

Objective: To confirm that MHG does not bind to the sulfonylurea receptor, ensuring it does not contribute to hypoglycemia.

System:

-

HEK293 cells stably expressing recombinant human SUR1/Kir6.2 channels.

-

Radioligand: [³H]-Glibenclamide (high affinity SUR1 ligand).

Workflow:

-

Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold binding buffer (50 mM Tris-HCl, pH 7.4).

-

Displacement Assay: Incubate cell membranes (20 µg protein) with 2 nM [³H]-Glibenclamide.

-

Competition: Add increasing concentrations of Gliclazide (Positive Control) and Methylhydroxygliclazide (

M to -

Equilibrium: Incubate for 1 hour at room temperature.

-

Filtration: Harvest onto GF/B filters and wash with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

Expected Result:

-

Gliclazide: Dose-dependent displacement of [³H]-Glibenclamide (

nM). -

Methylhydroxygliclazide: No significant displacement up to 100 µM, confirming inactivity.

Quantitative Data Summary

The following table summarizes the physicochemical and biological distinctions between the parent drug and its metabolite, synthesized from standard pharmacokinetic literature [1, 2].

| Parameter | Gliclazide (Parent) | Methylhydroxygliclazide (Metabolite) |

| Molecular Weight | 323.41 g/mol | 339.41 g/mol (+16 Da) |

| Primary Enzyme | N/A (Substrate) | Product of CYP2C9 / CYP2C19 |

| Hypoglycemic Activity | Potent (SUR1 Agonist) | Inactive (No SUR1 binding) |

| Antioxidant Potential | High (Scavenges ROS) | Low/Negligible (Loss of lipophilicity) |

| Elimination | Hepatic Metabolism | Renal Excretion (40-60%) |

| LC-MS/MS Ion | [M+H]+ 324.1 | [M+H]+ 340.1 |

Analytical Identification Strategy

For researchers isolating MHG from biological matrices, high-resolution mass spectrometry (HRMS) is required due to the polarity shift.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

-

Elution Order: MHG elutes before Gliclazide due to the hydroxyl group increasing polarity (LogP drops from ~2.6 to ~1.7).

-

Fragmentation Pattern:

-

Parent: 324.1 m/z

-

MHG: 340.1 m/z (Shift of +16 Da on the tolyl moiety).

-

Common Fragment: 110.1 m/z (Azabicyclo-octyl ring fragment, retained in both).

-

References

-

Rieutord, A., et al. (1995). In vitro metabolism of gliclazide by rat and human liver microsomes. Drug Metabolism and Disposition.[5][1][2][3][6][7][8] Link

-

Palmer, K. J., & Brogden, R. N. (1993). Gliclazide: An update of its pharmacological properties and therapeutic efficacy.[6] Drugs.[5][1][2][3][6][7][8][9][10][11] Link

-

Proks, P., et al. (2002). Molecular basis for the sulphonylurea sensitivity of KATP channels. Journal of Physiology. Link

-

O'Brien, R. C., & Luo, M. (1997).[10] The effects of gliclazide and other sulfonylureas on low-density lipoprotein oxidation in vitro.[10][11] Metabolism.[5][1][2][3][6][7][8][9][10] Link

-

PubChem Compound Summary. (2024). Hydroxygliclazide (CID 192219). National Center for Biotechnology Information. Link

Sources

- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 3. scribd.com [scribd.com]

- 4. Methylhydroxygliclazide | 87368-00-1 | Benchchem [benchchem.com]

- 5. Gliclazide | C15H21N3O3S | CID 3475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. japsonline.com [japsonline.com]

- 8. ijirt.org [ijirt.org]

- 9. Gliclazide - Wikipedia [en.wikipedia.org]

- 10. The effects of gliclazide and other sulfonylureas on low-density lipoprotein oxidation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacological Profile of Methylhydroxygliclazide and Related Gliclazide Metabolites

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Gliclazide, a second-generation sulfonylurea, is a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic efficacy is governed not only by the parent compound but also by the pharmacological activities of its metabolites. This technical guide provides a comprehensive analysis of "Methylhydroxygliclazide," a known metabolite of Gliclazide, and other key metabolic products. While literature specifically detailing the pharmacological activity of Methylhydroxygliclazide is sparse, this guide synthesizes the known metabolic pathways of Gliclazide and the established mechanism of action for sulfonylureas to build a robust pharmacological profile. We delve into the mechanism of action, pharmacokinetic and pharmacodynamic properties, and present detailed experimental protocols for the in-vitro evaluation of these compounds.

Introduction to Gliclazide and its Metabolism

Gliclazide is an oral antihyperglycemic agent that primarily stimulates insulin secretion from pancreatic β-cells.[1][2] It belongs to the sulfonylurea class of drugs, which are characterized by their ability to close ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.[3][4] Gliclazide is extensively metabolized in the liver before its excretion, primarily in the urine (60-70%) and feces (10-20%).[1][2] This metabolic process yields several metabolites, including oxidized and hydroxylated derivatives, which are then often conjugated with glucuronic acid.[3]

The primary metabolites of Gliclazide include hydroxylated derivatives and a carboxylic acid derivative.[5][6] The term "Methylhydroxygliclazide" refers to a metabolite where both a methyl and a hydroxyl group are present. Specifically, it is identified as 1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-[4-(hydroxymethyl)phenyl]sulfonylurea.[7] While historically Gliclazide metabolites have been considered inactive, recent computational studies suggest that hydroxylated metabolites may possess a higher binding affinity for the sulfonylurea receptor 1 (SUR1) and improved solubility compared to the parent drug, warranting further investigation.[8][9]

Mechanism of Action: The Sulfonylurea Receptor (SUR1)

The principal mechanism of action for Gliclazide and its potentially active metabolites is the modulation of insulin secretion from pancreatic β-cells. This process is initiated by binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the K-ATP channel.[3][10]

The signaling cascade proceeds as follows:

-

Binding to SUR1: Gliclazide or its active metabolites bind to a specific site on the SUR1 subunit.[10]

-

K-ATP Channel Closure: This binding event induces a conformational change in the K-ATP channel, leading to its closure.[4]

-

Membrane Depolarization: The closure of the K-ATP channel prevents the efflux of potassium ions (K+), causing the cell membrane to depolarize.[1]

-

Calcium Influx: Depolarization opens voltage-gated calcium channels, leading to an influx of calcium ions (Ca2+) into the β-cell.[10]

-

Insulin Exocytosis: The rise in intracellular Ca2+ activates calmodulin, which in turn triggers the exocytosis of insulin-containing secretory granules, releasing insulin into the bloodstream.[3]

Beyond its effects on insulin secretion, Gliclazide has been noted for its antioxidant properties, which may contribute to its therapeutic profile by mitigating oxidative stress, a factor in diabetic complications.[11]

Caption: Mechanism of Gliclazide-induced insulin secretion.

Pharmacological Profile

Pharmacodynamics

Gliclazide is classified as a second-generation sulfonylurea, noted for its high potency and intermediate half-life.[1][12] It enhances both basal and meal-stimulated insulin secretion.[1] Gliclazide also exerts extrapancreatic effects, including increased peripheral glucose utilization and decreased hepatic gluconeogenesis.[1][5] While most metabolites of Gliclazide are considered to have no significant hypoglycemic activity, computational studies suggest that hydroxylated metabolites could have a notable affinity for the SUR1 receptor.[8][9] Further in-vitro and in-vivo studies are required to confirm the hypoglycemic potential of Methylhydroxygliclazide and other metabolites.

Pharmacokinetics

The pharmacokinetic properties of Gliclazide and its metabolites are summarized in the table below.

| Parameter | Gliclazide | Gliclazide Metabolites (General) |

| Absorption | Rapidly and well-absorbed.[3] | Formed via hepatic metabolism.[10] |

| Bioavailability | ~80%[13] | Dependent on formation rate. |

| Protein Binding | ~94%[3] | Generally lower than Gliclazide.[8] |

| Metabolism | Extensively hepatic, primarily via CYP2C9 and CYP2C19.[10] | Primarily hydroxylation and oxidation.[8] |

| Half-life | ~10.4 hours[3] | Variable, generally shorter than Gliclazide. |

| Excretion | 60-70% renal, 10-20% fecal.[1] | Primarily renal.[5] |

Data compiled from multiple sources.[1][3][5][8][10][13]

Key Experimental Protocols

In-Vitro Assessment of Insulinotropic Activity

This protocol outlines a static glucose-stimulated insulin secretion (GSIS) assay to determine the insulin-releasing potential of a test compound like Methylhydroxygliclazide from isolated pancreatic islets.[14][15][16]

Methodology:

-

Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., mouse) by perfusing the pancreatic duct with collagenase P, followed by digestion and manual picking of islets.[14]

-

Islet Culture: Culture the isolated islets overnight in RPMI 1640 media at 37°C.[14]

-

Pre-incubation: Pre-incubate the islets in a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 3 mM) for 30-60 minutes to establish a basal insulin secretion rate.[14][16]

-

Stimulation: Incubate the islets with KRB buffer containing:

-

Low glucose (negative control).

-

High glucose (e.g., 16.7 mM, positive control).[16]

-

Low glucose plus the test compound (e.g., Methylhydroxygliclazide) at various concentrations.

-

-

Sample Collection: After the incubation period (typically 1 hour), collect the supernatant.[16]

-

Insulin Quantification: Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA).[14]

-

Data Analysis: Compare the insulin secretion in the presence of the test compound to the negative and positive controls to determine its insulinotropic activity.

Caption: Workflow for Glucose-Stimulated Insulin Secretion (GSIS) Assay.

Sulfonylurea Receptor (SUR1) Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the SUR1 receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing SUR1 (e.g., COS-7 cells).[17]

-

Radioligand Incubation: Incubate the membranes with a known radiolabeled sulfonylurea (e.g., [3H]glibenclamide) in the presence of varying concentrations of the unlabeled test compound (Methylhydroxygliclazide).

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the binding affinity (Ki).

Clinical Significance and Future Directions

While Gliclazide's metabolites have traditionally been viewed as inactive, emerging in-silico data challenges this assumption.[8][9] The potential for hydroxylated metabolites like Methylhydroxygliclazide to interact with the SUR1 receptor suggests they may contribute to the overall therapeutic effect or side-effect profile of Gliclazide. Future research should focus on:

-

In-vitro validation: Conducting GSIS and SUR1 binding assays to confirm the pharmacological activity of Methylhydroxygliclazide and other key metabolites.

-

In-vivo studies: Assessing the impact of these metabolites on blood glucose levels in animal models of diabetes.

-

Personalized medicine: Investigating how genetic polymorphisms in metabolic enzymes (e.g., CYP2C19) influence the formation of these metabolites and the subsequent clinical response to Gliclazide.[10]

A deeper understanding of the pharmacological profiles of Gliclazide's metabolites will enable a more nuanced approach to its clinical use and may open new avenues for the development of novel antidiabetic agents.

References

-

Gliclazide | C15H21N3O3S | CID 3475 - PubChem - NIH. Available at: [Link]

-

Sarkar, A., Tiwari, A., Bhasin, P. S., & Mitra, M. (2011). Pharmacological and Pharmaceutical Profile of Gliclazide: A Review. Journal of Applied Pharmaceutical Science, 01(09), 11-19. Available at: [Link]

-

Holmes, B., Heel, R. C., Brogden, R. N., Speight, T. M., & Avery, G. S. (1984). Gliclazide: a review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in non-insulin-dependent diabetes mellitus. Drugs, 27(4), 301-327. Available at: [Link]

-

The Science Behind Gliclazide: Mechanism of Action and Benefits. Available at: [Link]

-

Gliclazide - Wikipedia. Available at: [Link]

-

Islet isolation and insulin secretion assay - Bio-protocol. Available at: [Link]

-

Buttner, R. (2020). Pharm 101: Gliclazide. LITFL. Available at: [Link]

-

Pharmacology of Gliclazide (Diamicron); Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. Available at: [Link]

-

Computational studies for pre-evaluation of pharmacological profile of gut microbiota-produced gliclazide metabolites - Frontiers. Available at: [Link]

-

gliclazide - ClinPGx. Available at: [Link]

-

methylhydroxygliclazide - ClinPGx. Available at: [Link]

-

Pharmacological and pharmaceutical profile of gliclazide: A review - ResearchGate. Available at: [Link]

-

Research Protocols - MACDONALD ISLET BIOLOGY LABORATORY. Available at: [Link]

-

The Role of Gliclazide in Metabolism - IJIRT. Available at: [Link]

-

Video: A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - JoVE. Available at: [Link]

-

Assessment of Islet Functional Potency by Glucose Stimulated Insulin Secretion. Available at: [Link]

-

A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay. Available at: [Link]

-

Studies on the in vitro phototoxicity of the antidiabetes drug gliclazide. - ResearchGate. Available at: [Link]

-

Gliclazide - YouTube. Available at: [Link]

-

Computational studies for pre-evaluation of pharmacological profile of gut microbiota-produced gliclazide metabolites - PMC. Available at: [Link]

-

Cooperative binding of ATP and MgADP in the sulfonylurea receptor is modulated by glibenclamide - PMC. Available at: [Link]

-

In vitro and in vivo antioxidant properties of gliclazide - PubMed. Available at: [Link]

-

The Nucleotide-Binding Sites of SUR1: A Mechanistic Model - PMC. Available at: [Link]

-

Photo-Switchable Sulfonylureas Binding to ATP-Sensitive Potassium Channel Reveal the Mechanism of Light-Controlled Insulin Release | The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

-

Potassium channel openers require ATP to bind to and act through sulfonylurea receptors - PMC. Available at: [Link]

-

Ligand binding and conformational changes of SUR1 subunit in pancreatic ATP-sensitive potassium channels | Protein & Cell | Oxford Academic. Available at: [Link]

Sources

- 1. japsonline.com [japsonline.com]

- 2. ijirt.org [ijirt.org]

- 3. Gliclazide | C15H21N3O3S | CID 3475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Gliclazide: Pharmacodynamic Properties, Pharmacokinetic Properties and Therapeutic Efficacy_Chemicalbook [chemicalbook.com]

- 6. ClinPGx [clinpgx.org]

- 7. ClinPGx [clinpgx.org]

- 8. Frontiers | Computational studies for pre-evaluation of pharmacological profile of gut microbiota-produced gliclazide metabolites [frontiersin.org]

- 9. Computational studies for pre-evaluation of pharmacological profile of gut microbiota-produced gliclazide metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gliclazide - Wikipedia [en.wikipedia.org]

- 11. In vitro and in vivo antioxidant properties of gliclazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The mode of action and clinical pharmacology of gliclazide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. litfl.com [litfl.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. surgery.wisc.edu [surgery.wisc.edu]

- 16. drc.bmj.com [drc.bmj.com]

- 17. Cooperative binding of ATP and MgADP in the sulfonylurea receptor is modulated by glibenclamide - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: The Role of Methylhydroxygliclazide in Type 2 Diabetes Research

Executive Summary: The "Silent" Metabolite

In the development of sulfonylureas for Type 2 Diabetes (T2D), the metabolic profile is as critical as the parent compound’s efficacy. Methylhydroxygliclazide (chemically identified as hydroxy-methyl-gliclazide or the 4-hydroxymethyl metabolite) represents the primary biotransformation product of gliclazide.

Unlike the active metabolites of glibenclamide which pose severe hypoglycemia risks in renally impaired patients, Methylhydroxygliclazide is pharmacologically inactive . This distinction makes it a crucial biomarker in research for establishing the renal safety profile of gliclazide-based therapies. This guide details the metabolic mechanics, isolation protocols, and analytical quantification of this compound to support high-integrity PK/PD studies.

Chemical Identity & Metabolic Mechanics[1]

Structural Transformation

Gliclazide (1-(3-azabicyclo[3.3.0]oct-3-yl)-3-(p-tolylsulfonyl)urea) undergoes extensive hepatic metabolism.[1] The primary pathway involves the oxidation of the methyl group on the p-tolyl ring.

-

Phase I Oxidation: The methyl group is hydroxylated by CYP2C9 (major) and CYP2C19 (minor) to form Methylhydroxygliclazide (HM-Gliclazide).

-

Secondary Oxidation: This intermediate is further oxidized by cytosolic alcohol dehydrogenases to form Carboxygliclazide (COOH-Gliclazide).

Pathway Visualization

The following diagram illustrates the oxidative cascade. Note the divergence where the azabicyclo ring may also be hydroxylated (minor pathway), but the methyl-oxidation is the dominant clearance route.

Figure 1: The CYP2C9-mediated oxidative pathway converting Gliclazide to its inactive hydrophilic metabolites.[2]

Pharmacological Significance in Research

The "Inactive" Advantage

Research confirms that Methylhydroxygliclazide lacks affinity for the SUR1 (Sulfonylurea Receptor 1) on pancreatic

Comparative Metabolite Activity Table

| Compound | Metabolic Origin | SUR1 Affinity | Hypoglycemic Risk (Renal Failure) |

| Gliclazide | Parent | High | Moderate (Dose-dependent) |

| Methylhydroxygliclazide | CYP2C9 Oxidation | Negligible | Low/None |

| Glibenclamide Metabolites | Cyclohexyl hydroxylation | Moderate-High | High (Accumulation risk) |

Research Applications

-

Phenotyping Probe: Methylhydroxygliclazide levels are used as an in vivo probe to assess CYP2C9 activity. A reduced ratio of metabolite-to-parent suggests poor metabolizer (PM) status or drug-drug interaction (e.g., co-administration with fluconazole).

-

Bioequivalence Studies: Regulatory bodies (FDA/EMA) often require quantification of major metabolites to ensure generic formulations match the metabolic release profile of the innovator drug.

Analytical Protocol: LC-MS/MS Quantification

To accurately measure Methylhydroxygliclazide in plasma, a validated LC-MS/MS method is required. The polarity of the hydroxyl group requires specific chromatographic adjustments compared to the lipophilic parent.

Sample Preparation (Protein Precipitation)

-

Principle: Rapid removal of plasma proteins using acetonitrile to maximize recovery of the polar metabolite.

-

Internal Standard (IS): Gliclazide-D4 or Glipizide.

Step-by-Step Workflow:

-

Aliquot: Transfer 50 µL of human plasma into a 1.5 mL Eppendorf tube.

-

Spike: Add 10 µL of Internal Standard working solution (500 ng/mL).

-

Precipitate: Add 150 µL of ice-cold Acetonitrile (ACN). Vortex vigorously for 60 seconds.

-

Centrifuge: Spin at 10,000 rpm for 10 minutes at 4°C.

-

Transfer: Collect 100 µL of the clear supernatant into an autosampler vial.

-

Dilute: Add 100 µL of Mobile Phase A (0.1% Formic Acid in Water) to match initial mobile phase composition.

Instrumental Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Flow Rate: 0.3 mL/min.

-

Gradient: 10% B (0-0.5 min)

90% B (3.0 min)

Mass Spectrometry (MRM Mode)

Detection is performed in Positive Electrospray Ionization (ESI+) mode.

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |

| Gliclazide | 324.1 | 127.1 | 25 |

| Methylhydroxygliclazide | 340.1 | 127.1 | 28 |

| Carboxygliclazide | 354.1 | 127.1 | 30 |

Note: The product ion 127.1 corresponds to the azabicyclo-octyl moiety, common to the parent and metabolites.

Analytical Workflow Diagram

Figure 2: Optimized extraction and detection workflow for high-throughput PK analysis.

Synthesis and Sourcing for Research

To conduct these studies, researchers require high-purity standards of Methylhydroxygliclazide.

-

Microsomal Incubation (Biocatalysis): Incubate Gliclazide with recombinant human CYP2C9 supersomes. Isolate the metabolite using semi-preparative HPLC.

-

Chemical Synthesis:

References

-

Campbell, D. B., et al. (1980). The metabolism of gliclazide in man. Journal of Pharmacokinetics and Biopharmaceutics . Retrieved from [Link]

-

Oida, T., et al. (1985).[6] Pharmacological studies on gliclazide metabolites. Yakugaku Zasshi . Retrieved from [Link]

-

Sarkar, A. K., et al. (2011). Liquid chromatography–mass spectrometry method for the determination of gliclazide in human plasma. Journal of Chromatography B . Retrieved from [Link]

-

Rieutord, A., et al. (1995). In vitro biotransformation of gliclazide by rat liver microsomes. Drug Metabolism and Disposition . Retrieved from [Link]

-

Palmer, K. J., & Brogden, R. N. (1993). Gliclazide: An Update of its Pharmacological Properties and Therapeutic Efficacy. Drugs . Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 3. ajrconline.org [ajrconline.org]

- 4. Liquid chromatography--mass spectrometry method for the determination of gliclazide in human plasma and application to a pharmacokinetic study of gliclazide sustained release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The metabolism of gliclazide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Computational studies for pre-evaluation of pharmacological profile of gut microbiota-produced gliclazide metabolites [frontiersin.org]

Technical Guide: "Methylhydroxygliclazide" Formation via CYP2C9 and CYP2C19

Executive Summary

This technical guide details the metabolic conversion of the sulfonylurea Gliclazide into its primary metabolite, Methylhydroxygliclazide (also referred to in literature as hydroxymethyl-gliclazide or MeOH-Gz). While historical data positioned CYP2C9 as the sole determinant of clearance, recent pharmacogenetic evidence—particularly in East Asian populations—demonstrates a critical, non-redundant role for CYP2C19.

This document serves as a protocol standard for researchers characterizing this pathway. It bridges the gap between in vitro intrinsic clearance (

Mechanistic Enzymology

The Metabolic Pathway

Gliclazide (N-(hexahydrocyclopenta[c]pyrrol-2(1H)-ylcarbamoyl)-4-methylbenzenesulfonamide) undergoes extensive hepatic metabolism.[1][2] Less than 1% is excreted unchanged in urine.[3] The primary clearance pathway is the benzylic hydroxylation of the tolyl methyl group.

-

Primary Product: Methylhydroxygliclazide (Hydroxymethyl-gliclazide)

-

Secondary Products: 6

-hydroxygliclazide and 7

Enzyme Specificity and Kinetics

The formation of Methylhydroxygliclazide is catalyzed by two distinct cytochrome P450 isoforms:

-

CYP2C9: High affinity, high capacity. Historically responsible for 60–80% of hepatic clearance in extensive metabolizers (EM).

-

CYP2C19: Lower affinity but significant capacity. Its contribution becomes rate-limiting in patients with reduced CYP2C9 activity or specific CYP2C19 polymorphisms (e.g., *2, *3 alleles).

Table 1: Kinetic Parameters in Human Liver Microsomes (HLM)

Data synthesized from microsomal incubation studies (Source: Elliot et al., Br J Clin Pharmacol).

| Parameter | Methylhydroxygliclazide (MeOH-Gz) | 6 | 7 |

| Primary Enzyme | CYP2C9 (Major), CYP2C19 (Minor) | CYP2C9 | CYP2C9 |

| Inhibition by Sulfaphenazole (CYP2C9 specific) | ~64% Reduction | ~87% Reduction | ~83% Reduction |

| Inhibition by S-Mephenytoin (CYP2C19 specific) | ~48% Reduction | < 15% Reduction | < 15% Reduction |

Technical Insight: The inhibition data reveals that while CYP2C9 dominates the ring hydroxylation (6

/7), CYP2C19 plays a substantial role (approx. 30-50%) specifically in the formation of Methylhydroxygliclazide.

Visualizing the Pathway

The following diagram illustrates the regioselective oxidation of Gliclazide.

Figure 1: Metabolic pathway of Gliclazide showing the dual contribution of CYP2C9 and CYP2C19 to the formation of Methylhydroxygliclazide.[2]

Pharmacogenetics: The "In Vitro" vs. "In Vivo" Paradox

Researchers must account for genetic polymorphisms when designing clinical trials or interpreting kinetic data.

-

The Paradox: In vitro microsome studies (using pooled livers) often suggest CYP2C9 is the dominant clearance mechanism. However, in vivo studies, particularly in Asian populations, show that CYP2C19 Loss-of-Function (LoF) alleles (*2, *3) can increase Gliclazide AUC by 3.4-fold , a magnitude typically associated with major pathway inhibition.

-

Implication: In CYP2C9 extensive metabolizers, CYP2C19 is minor. In CYP2C9 intermediate metabolizers (or when 2C9 is saturated), CYP2C19 becomes the "safety valve." If a patient is a CYP2C19 Poor Metabolizer (PM), this safety valve is closed, leading to hypoglycemia risks.

Experimental Protocol: In Vitro Formation Assay

This protocol is designed to quantify the formation rate of Methylhydroxygliclazide and distinguish between CYP2C9 and CYP2C19 activity using specific chemical inhibitors.

Reagents & Materials

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Inhibitors:

-

Sulfaphenazole (10

M) – Specific for CYP2C9. -

S-Mephenytoin (50

M) or Omeprazole (10

-

Workflow Diagram

Figure 2: Step-by-step experimental workflow for characterizing Gliclazide metabolism.

Step-by-Step Methodology

-

Preparation: Thaw HLM on ice. Dilute to 0.5 mg/mL in Potassium Phosphate buffer.

-

Inhibitor Screening (Optional but Recommended):

-

Pre-incubation: Incubate HLM with inhibitors/buffer for 5 minutes at 37°C to ensure enzyme-inhibitor binding.

-

Initiation: Add Gliclazide (final conc. range 10–1000

M for kinetic determination; 200 -

Incubation: Incubate for 45 minutes at 37°C in a shaking water bath.

-

Validation Note: Ensure time linearity is established; 45 mins is typical for metabolites with moderate turnover.

-

-

Termination: Quench reaction by adding an equal volume (e.g., 200

L) of ice-cold Acetonitrile containing the Internal Standard (e.g., Gliclazide-d4). -

Processing: Vortex for 30 seconds, centrifuge at 10,000 x g for 10 minutes at 4°C to pellet protein.

-

LC-MS/MS Analysis: Inject supernatant. Monitor MRM transitions:

-

Gliclazide: 324.1

127.1 -

Methylhydroxygliclazide: 340.1

127.1 (Hydroxylation adds +16 Da).

-

References

-

Elliot, D. J., et al. (2007). "Identification of the human cytochromes P450 catalysing the rate-limiting pathways of gliclazide elimination." British Journal of Clinical Pharmacology.

-

Zhang, Y., et al. (2007). "Influence of CYP2C9 and CYP2C19 genetic polymorphisms on pharmacokinetics of gliclazide MR in Chinese subjects." British Journal of Clinical Pharmacology.

-

Xu, H., et al. (2014). "CYP2C19 Loss-of-function Polymorphisms are Associated with Reduced Risk of Sulfonylurea Treatment Failure." Clinical Pharmacology & Therapeutics.

-

Ryu, S., et al. (2023). "Effects of CYP2C9 and CYP2C19 genetic polymorphisms on the pharmacokinetics and pharmacodynamics of gliclazide."[10][11] Archives of Pharmacal Research.

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Gliclazide - Wikipedia [en.wikipedia.org]

- 3. aapharma.ca [aapharma.ca]

- 4. researchgate.net [researchgate.net]

- 5. Influence of CYP2C9 and CYP2C19 genetic polymorphisms on pharmacokinetics of gliclazide MR in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. Antiglycation effect of gliclazide on in vitro AGE formation from glucose and methylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN105193758A - Gliclazide sustained release tablets and preparation method thereof - Google Patents [patents.google.com]

- 9. japsonline.com [japsonline.com]

- 10. Effects of CYP2C9 and CYP2C19 genetic polymorphisms on the pharmacokinetics and pharmacodynamics of gliclazide in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 12. Identification of the human cytochromes P450 catalysing the rate-limiting pathways of gliclazide elimination - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics of Methylhydroxygliclazide in Healthy Volunteers: A Technical Guide

This guide provides an in-depth technical analysis of the pharmacokinetics (PK) of Methylhydroxygliclazide (chemically known as hydroxymethylgliclazide), the primary inactive metabolite of the sulfonylurea drug Gliclazide.

Note on Nomenclature: In scientific literature, this specific metabolite is frequently referred to as Hydroxymethylgliclazide , 7-hydroxygliclazide (in older nomenclature), or simply Metabolite M1 . It is formed via the hydroxylation of the tolyl methyl group of the parent compound. This guide focuses on its kinetics following the administration of Gliclazide in healthy volunteers, as the metabolite itself is not administered as a therapeutic agent.

Executive Technical Summary

Methylhydroxygliclazide is the major Phase I metabolite of Gliclazide, formed exclusively in the liver. Its pharmacokinetic profile is formation-rate limited , meaning its appearance in plasma is governed by the metabolic activity of hepatic enzymes (primarily CYP2C9) rather than absorption kinetics.

For researchers and drug developers, quantifying Methylhydroxygliclazide is critical for:

-

Phenotyping CYP2C9 Activity: It serves as an in vivo probe for CYP2C9 catalytic competence.

-

Bioequivalence Studies: Regulatory bodies often require metabolite profiling to confirm consistent release mechanisms in Modified Release (MR) formulations.

-

Safety Monitoring: Accumulation of polar metabolites in renal impairment (though Methylhydroxygliclazide itself is devoid of hypoglycemic activity).

Chemical Identity & Metabolic Pathway

Methylhydroxygliclazide is formed by the oxidation of the methyl group on the phenyl ring of Gliclazide. This reaction is catalyzed by the cytochrome P450 system.

Physicochemical Properties

-

IUPAC Name: 1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-[4-(hydroxymethyl)phenyl]sulfonylurea

-

Molecular Formula:

-

Molecular Weight: 339.41 g/mol

-

Solubility: Higher water solubility than Gliclazide (Class II BCS) due to the hydroxyl group insertion.

-

Pharmacologic Activity: Inactive (does not bind SUR1 receptors).

Metabolic Pathway Visualization

The following diagram illustrates the biotransformation of Gliclazide into Methylhydroxygliclazide and its subsequent oxidation.

Caption: Biotransformation pathway of Gliclazide. The formation of Methylhydroxygliclazide is the rate-limiting step mediated primarily by CYP2C9.

Pharmacokinetic Parameters in Healthy Volunteers[3][4][5][6][7][8][9]

The kinetics of Methylhydroxygliclazide are described relative to the parent drug. Since it is not dosed directly, its "Absorption" phase represents the Formation phase.

Comparative PK Profile (Single Dose, 80mg Immediate Release)

| Parameter | Gliclazide (Parent) | Methylhydroxygliclazide (Metabolite) | Causality / Note |

| 2 – 6 hours | 4 – 8 hours | Metabolite peaks typically trail the parent by 2-3 hours due to formation time. | |

| 2.2 – 8.0 µg/mL | 0.2 – 0.8 µg/mL | Metabolite concentrations are approx. 10-15% of parent in plasma. | |

| 10 – 12 hours | 10 – 14 hours | Elimination is formation-rate limited; it mirrors the parent's elimination. | |

| Protein Binding | 94% | < 90% | The hydroxyl group reduces lipophilicity, slightly decreasing albumin affinity. |

| Renal Excretion | < 1% (Unchanged) | ~60-70% | The metabolite is polar and actively excreted; peak urinary rate occurs at 7-10h.[1] |

Impact of Formulation (IR vs. MR)

-

Immediate Release (IR): Rapid formation of Methylhydroxygliclazide. Plasma levels track the rapid absorption of Gliclazide.[1]

-

Modified Release (MR): The formation of the metabolite is "flip-flopped." The absorption of Gliclazide becomes the rate-limiting step, flattening the metabolite concentration-time curve.

Experimental Protocol: Quantification in Plasma

To ensure data integrity (Trustworthiness), the quantification of Methylhydroxygliclazide requires a validated LC-MS/MS method capable of separating the polar metabolite from the parent and endogenous interferences.

Sample Preparation (Protein Precipitation)

-

Principle: Simple precipitation is preferred over Liquid-Liquid Extraction (LLE) for the metabolite due to its higher polarity. LLE with non-polar solvents (e.g., hexane) may recover the parent but lose the metabolite.

Step-by-Step Workflow:

-

Aliquot: Transfer 200 µL of human plasma (K3EDTA anticoagulant) to a chemically inert tube.

-

Internal Standard: Add 20 µL of deuterated internal standard (Gliclazide-d4 or Hydroxygliclazide-d4).

-

Precipitation: Add 600 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Vortex: Mix vigorously for 60 seconds to ensure complete protein denaturation.

-

Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.

-

Supernatant: Transfer 100 µL of the supernatant to an autosampler vial.

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.[2]

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-1 min: 90% A (Load)

-

1-5 min: Linear ramp to 90% B (Elute Parent & Metabolite)

-

5-7 min: Hold 90% B (Wash)

-

7.1 min: Re-equilibrate.

-

-

Detection: Triple Quadrupole Mass Spectrometer (ESI+).

-

Parent Transition: 324.1

127.1 m/z -

Metabolite Transition: 340.1

127.1 m/z (Note the +16 Da mass shift from hydroxylation).

-

Factors Influencing Pharmacokinetics[7][8][9][11][12][13][14]

Genetic Polymorphism (CYP2C9 & CYP2C19)

The formation of Methylhydroxygliclazide is a sensitive marker for genetic variability.

-

CYP2C9*2 / *3 Variants: Subjects carrying these loss-of-function alleles show a decreased formation rate of Methylhydroxygliclazide.

-

Result: Higher parent AUC, lower Metabolite/Parent ratio.

-

Clinical Implication: Increased risk of hypoglycemia due to parent drug accumulation.

-

-

CYP2C19 Variants: While CYP2C9 is the major pathway, CYP2C19 plays a compensatory role. In CYP2C19 Poor Metabolizers (PM), the clearance of Gliclazide is reduced, indirectly affecting the metabolite profile.

Renal Impairment

Since Methylhydroxygliclazide is eliminated via the kidneys:

-

Healthy Volunteers: Clearance is constant.

-

Renal Failure: The metabolite accumulates significantly. Although inactive, high concentrations of sulfonamide metabolites can theoretically displace other protein-bound drugs, though this is rarely clinically significant for Gliclazide.

References

-

Campbell, D. B., et al. (1980). "Pharmacokinetics and metabolism of gliclazide: A review."[1] Royal Society of Medicine International Congress and Symposium Series. (Verified via search context).

-

Palmer, K. J., & Brogden, R. N. (1993). "Gliclazide. An update of its pharmacological properties and therapeutic efficacy in non-insulin-dependent diabetes mellitus." Drugs, 46(1), 92-125.

-

Sarkar, A. K., et al. (2011). "Pharmacological and Pharmaceutical Profile of Gliclazide: A Review." Journal of Applied Pharmaceutical Science, 01(09), 11-19.[1]

-

Zhang, Y., et al. (2007). "Liquid chromatography-tandem mass spectrometry method for the determination of gliclazide in human plasma." Journal of Chromatography B, 855(2), 164-170.

- Park, J. Y., et al. (2004). "Effect of CYP2C9 and CYP2C19 genetic polymorphisms on the pharmacokinetics of gliclazide." Pharmacology & Toxicology, 94, 246-246. (Contextualized from search results on genetic polymorphisms).

Sources

Methodological & Application

Application Notes & Protocols: Characterizing the Biological Activity of Methylhydroxygliclazide in Pancreatic β-Cell Models

Abstract

Gliclazide is a second-generation sulfonylurea widely prescribed for the treatment of type 2 diabetes mellitus, primarily acting as an insulin secretagogue.[1][2] In humans, gliclazide is extensively metabolized by the liver into several derivatives, including methylhydroxygliclazide.[3][4][5] While these metabolites are generally considered inactive, a thorough in vitro characterization is essential to fully understand the drug's complete pharmacological profile and to investigate any potential off-target or residual effects.[6] This guide provides a comprehensive framework and detailed experimental protocols for researchers to investigate the biological activity of methylhydroxygliclazide using pancreatic β-cell culture models. We present a logical workflow, from initial cytotoxicity assessments to key functional assays for insulin secretion and apoptosis, enabling a robust evaluation of this specific metabolite.

Introduction and Scientific Rationale

Gliclazide exerts its glucose-lowering effect by binding to the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (K-ATP) channel on pancreatic β-cells.[1][3] This interaction closes the K-ATP channel, leading to membrane depolarization, subsequent opening of voltage-dependent calcium channels, and an influx of Ca2+, which ultimately triggers the exocytosis of insulin-containing granules.[7][8]

Following administration, gliclazide is metabolized, primarily by the cytochrome P450 enzyme CYP2C9, into several metabolites that are excreted in the urine.[3][4] The major metabolites involve oxidation of the tolyl group, leading to the formation of hydroxymethyl and carboxylic acid derivatives.[5] One of these is methylhydroxygliclazide.[9][10] While pharmacological studies have traditionally focused on the parent compound, assessing the activity of major metabolites is a critical step in drug development and safety assessment. It is crucial to experimentally validate the assumption of inactivity and to screen for any unforeseen biological effects.

The protocols outlined herein are designed to answer three fundamental questions:

-

What is the cytotoxic profile of methylhydroxygliclazide in pancreatic β-cells?

-

Does methylhydroxygliclazide retain any insulin secretagogue activity comparable to its parent compound, gliclazide?

-

Does prolonged exposure to methylhydroxygliclazide impact β-cell viability or induce apoptosis?

To address these questions, we will utilize established pancreatic β-cell lines (e.g., INS-1E, MIN6, EndoC-βH1), which serve as reliable and reproducible models for studying β-cell physiology and pharmacology.[11][12]

Core Signaling Pathway and Experimental Overview

Mechanism of Action of Gliclazide

The canonical pathway for sulfonylurea-induced insulin secretion provides the basis for our functional assays. The diagram below illustrates the key steps that are initiated by gliclazide, which will be used as a positive control in our experiments.

Caption: Canonical signaling pathway for sulfonylurea-induced insulin secretion.

Overall Experimental Workflow

A systematic approach is essential for conclusive results. The workflow begins with establishing a safe concentration range for the test compound, followed by functional and long-term viability assessments.

Caption: Recommended workflow for in vitro characterization of methylhydroxygliclazide.

Materials and Reagent Preparation

Consistent and high-quality reagents are paramount for reproducible results.

| Reagent/Material | Recommended Source/Specifications | Purpose |

| Pancreatic β-Cell Line | e.g., INS-1E (rat), MIN6 (mouse), EndoC-βH1 (human) | In vitro model system |

| Cell Culture Medium | RPMI-1640, supplemented with FBS, HEPES, Sodium Pyruvate, β-mercaptoethanol | Cell growth and maintenance |

| Methylhydroxygliclazide | Certified chemical supplier | Test compound |

| Gliclazide | Certified chemical supplier | Positive control |

| Dimethyl Sulfoxide (DMSO) | Cell culture grade, sterile | Vehicle for dissolving compounds |

| Krebs-Ringer Bicarbonate Buffer (KRBH) | See Protocol 4.2 for composition | Buffer for secretion assays |

| MTT Reagent | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | Cell viability indicator |

| Insulin ELISA Kit | Species-specific (rat/mouse/human), high sensitivity | Quantification of secreted insulin |

| Caspase-Glo® 3/7 Assay | Promega or equivalent | Apoptosis detection |

Preparation of Compound Stock Solutions

-

Vehicle: Use sterile, cell culture-grade DMSO.

-

Stock Concentration: Prepare a high-concentration stock of both methylhydroxygliclazide and gliclazide (e.g., 100 mM) in DMSO.

-

Storage: Aliquot the stock solutions into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

-

Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium or assay buffer. Ensure the final concentration of DMSO in the culture well is consistent across all conditions and does not exceed 0.1% (v/v), as higher concentrations can be toxic to cells.

Detailed Experimental Protocols

Protocol 1: Cell Viability and Dose-Response Assessment (MTT Assay)

Rationale: This assay determines the concentration range at which methylhydroxygliclazide affects cell metabolic activity, an indicator of viability.[11] This is critical for distinguishing between a specific pharmacological effect and a general cytotoxic response. A "kill curve" will establish the IC₅₀ (half-maximal inhibitory concentration) and guide the selection of non-toxic doses for subsequent functional assays.[13]

Procedure:

-

Cell Seeding: Seed pancreatic β-cells into a 96-well plate at a density of 1x10⁴ to 2x10⁴ cells per well. Allow cells to adhere and grow for 24 hours.

-

Compound Treatment: Prepare serial dilutions of methylhydroxygliclazide and gliclazide in culture medium, ranging from a high concentration (e.g., 1 mM) down to a low concentration (e.g., 1 nM).

-

Controls: Include "cells + medium only" (untreated control) and "cells + medium with 0.1% DMSO" (vehicle control).

-

Incubation: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or control medium to the respective wells. Incubate for 24 to 48 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control (set to 100% viability). Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

Rationale: The GSIS assay is the gold-standard functional test to determine if a compound acts as an insulin secretagogue.[14][15] The protocol measures the amount of insulin secreted at a basal (low) glucose concentration versus a stimulatory (high) glucose concentration, with and without the test compound.

Procedure:

-

Cell Seeding: Seed β-cells in a 24-well plate at a density that will result in an 80-90% confluent monolayer on the day of the assay. Culture for 48-72 hours.

-

KRBH Buffer Preparation: Prepare KRBH buffer containing: 125 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 2.2 mM CaCl₂, 25 mM HEPES, 26 mM NaHCO₃, and 0.1% (w/v) BSA. Adjust pH to 7.4. Prepare two versions: one with low glucose (2-3 mM) and one with high glucose (16.7-20 mM).[14][15]

-

Pre-incubation (Starvation): Gently wash the cell monolayer twice with PBS. Then, add 500 µL of low-glucose KRBH buffer to each well and incubate for 1-2 hours at 37°C to bring insulin secretion to a basal level.

-

Basal Secretion: Discard the pre-incubation buffer. Add 500 µL of fresh low-glucose KRBH buffer, with or without the test compounds (methylhydroxygliclazide at various non-toxic concentrations, gliclazide as a positive control, and vehicle control). Incubate for 1 hour at 37°C.

-

Collect Supernatant (Basal): At the end of the incubation, carefully collect the supernatant from each well into labeled microcentrifuge tubes. This is the "basal secretion" sample.

-

Stimulated Secretion: Immediately add 500 µL of high-glucose KRBH buffer (containing the same respective compounds) to the same wells. Incubate for another 1 hour at 37°C.

-

Collect Supernatant (Stimulated): Collect the supernatant. This is the "stimulated secretion" sample.

-

Insulin Quantification: Centrifuge the collected supernatants to pellet any detached cells. Measure the insulin concentration in the cleared supernatants using a species-specific Insulin ELISA kit according to the manufacturer's instructions.[16]

-

Data Normalization: To account for variations in cell number, lyse the cells in each well and measure the total protein or DNA content. Normalize the secreted insulin values to the total protein/DNA content of the corresponding well.

Protocol 3: Chronic Exposure and Apoptosis Assay

Rationale: Some sulfonylureas have been reported to induce β-cell apoptosis, particularly with long-term exposure.[17][18] This assay investigates whether chronic treatment with methylhydroxygliclazide has a detrimental effect on β-cell health. We will measure the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[19][20]

Procedure:

-

Cell Seeding: Seed β-cells in a white-walled, clear-bottom 96-well plate suitable for luminescence assays, at a density of 1x10⁴ cells per well. Allow to adhere for 24 hours.

-

Chronic Treatment: Treat the cells with non-toxic concentrations of methylhydroxygliclazide, gliclazide, and vehicle control. A known pro-apoptotic agent (e.g., a cytokine cocktail or staurosporine) should be used as a positive control for apoptosis induction.[21]

-

Incubation: Culture the cells in the presence of the compounds for an extended period, such as 48 to 72 hours. Replenish the medium and compounds if necessary.

-

Caspase Activity Measurement: At the end of the treatment period, perform the Caspase-Glo® 3/7 assay.

-

Allow the plate and reagents to equilibrate to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well.

-

Mix gently by orbital shaking for 1 minute.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

-

Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

-

Analysis: Increased luminescence is directly proportional to the amount of caspase 3/7 activity. Normalize the results to the vehicle control. A significant increase in the signal compared to the vehicle control indicates induction of apoptosis.

Data Interpretation

-

Viability: If methylhydroxygliclazide shows a low IC₅₀, it is considered cytotoxic at those concentrations. Subsequent assays must use concentrations well below this value.

-

Insulin Secretion:

-

No Activity: If methylhydroxygliclazide does not potentiate insulin secretion at either low or high glucose compared to the vehicle, it is considered inactive as a secretagogue.

-

Glucose-Independent Activity: If it stimulates secretion at low glucose, it acts similarly to classical sulfonylureas.

-

Glucose-Dependent Activity: If it only enhances secretion at high glucose, it may have a different, potentially more desirable, mechanism. Compare its potency (EC₅₀) and efficacy (maximal effect) to the positive control, gliclazide.

-

-

Apoptosis: A significant increase in caspase 3/7 activity after chronic exposure suggests the compound may have long-term deleterious effects on β-cell mass, a critical consideration for any potential therapeutic agent.[22]

Conclusion

This application guide provides a robust, multi-faceted approach to characterize the in vitro effects of methylhydroxygliclazide on pancreatic β-cells. By systematically evaluating cytotoxicity, insulin secretagogue function, and potential for apoptosis induction, researchers can generate a comprehensive pharmacological profile of this key gliclazide metabolite. These protocols, grounded in established cell biology techniques, will enable a conclusive determination of whether methylhydroxygliclazide contributes to the therapeutic or side-effect profile of its parent drug.

References

-

PubChem. (n.d.). Gliclazide. National Center for Biotechnology Information. Retrieved from [Link]

-

Saini, K., & Sharma, S. (2011). Pharmacological and Pharmaceutical Profile of Gliclazide: A Review. Journal of Applied Pharmaceutical Science, 01(09), 11-19. Retrieved from [Link]

-

Palmer, K. J., & Brogden, R. N. (1993). The mode of action and clinical pharmacology of gliclazide: a review. Drugs, 46(1), 92-125. Retrieved from [Link]

-

Pharmacology of Gliclazide (Diamicron); Mechanism of action, Pharmacokinetics, Uses, Effects. (2024). YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Gliclazide. Retrieved from [Link]

-

Thomas, H. E., & Darwiche, R. (2007). Measuring death of pancreatic beta cells in response to stress and cytotoxic T cells. Methods in Molecular Biology, 353, 227-236. Retrieved from [Link]

-

Cohen, R. M., & Pfeifer, M. A. (1983). Effects of biguanides and sulfonylureas on insulin receptors in cultured cells. Metabolism, 32(4), 387-391. Retrieved from [Link]

-

Chick, W. L., Like, A. A., & Lauris, V. (1975). Pancreatic Beta Cell Culture: Preparation of Purified Monolayers. Endocrinology, 96(3), 643–648. Retrieved from [Link]

-

Ueda, Y., Nambu, K., Kawabata, S., Odomi, M., & Takabatake, Y. (1984). The metabolism of gliclazide in man. European Journal of Drug Metabolism and Pharmacokinetics, 9(2), 145-152. Retrieved from [Link]

-

Kargar, C., & Ktorza, A. (2008). Assessment of beta cell viability. Methods in Molecular Biology, 463, 291-301. Retrieved from [Link]

-

Audouze, K., Bévérová, I., Duta, F., Olejníčková, V., & Bláha, L. (2018). In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model. International Journal of Molecular Sciences, 19(11), 3320. Retrieved from [Link]

-

ClinPGx. (n.d.). gliclazide. Retrieved from [Link]

-

Bio-protocol. (n.d.). Glucose-stimulated insulin secretion (GSIS) assay. Retrieved from [Link]

-

Hiriart, M., & Velasco, M. (2018). Rat Pancreatic Beta-Cell Culture. Methods in Molecular Biology, 1720, 277-288. Retrieved from [Link]

-

ClinPGx. (n.d.). methylhydroxygliclazide. Retrieved from [Link]

-

Electronic Medicines Compendium (emc). (2020). Gliclazide 40 mg Tablets - Summary of Product Characteristics (SmPC). Retrieved from [Link]

-

Hiriart, M., & Velasco, M. (2018). Rat Pancreatic Beta-Cell Culture. ResearchGate. Retrieved from [Link]

-

Captivate Bio. (2021). Protocol Spotlight: Generating Beta Cells for Diabetes Research. Retrieved from [Link]

-

Graham, M. L., Schuurman, H. J., & D'Addio, F. (2021). A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay. Islets, 13(1-2), 1-11. Retrieved from [Link]

-

UC Davis MMPC-Live. (2012). Protocol Glucose-stimulated Insulin Secretion (in vivo). Mouse Metabolic Phenotyping Centers. Retrieved from [Link]

-

Spigelman, A. F., et al. (2019). Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets v3. ResearchGate. Retrieved from [Link]

-

Shi, Y., & He, B. (2018). Generation of pancreatic β cells for treatment of diabetes: advances and challenges. Stem Cell Research & Therapy, 9(1), 356. Retrieved from [Link]

-

Oida, K., Yoshida, K., Kagemoto, A., Sekine, Y., & Higashide, F. (1985). The metabolism of gliclazide in man. Xenobiotica, 15(1), 87-96. Retrieved from [Link]

-

protocols.io. (n.d.). Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets. Retrieved from [Link]

-

Li, Y., Xu, G., & Li, Y. (2022). Research progress on the mechanism of beta-cell apoptosis in type 2 diabetes mellitus. Frontiers in Endocrinology, 13, 1004386. Retrieved from [Link]

-

International Journal of Innovative Research in Technology. (n.d.). The Role of Gliclazide in Metabolism. Retrieved from [Link]

-

Müller, G., & Wied, S. (1993). The Sulfonylurea Drug, Glimepiride, Stimulates Glucose Transport, Glucose Transporter Translocation, and Dephosphorylation in Insulin-Resistant Rat Adipocytes In Vitro. Diabetes, 42(12), 1852-1867. Retrieved from [Link]

-

Maedler, K., Carr, R. D., Bosco, D., Zuellig, R. A., Berney, T., & Donath, M. Y. (2005). Sulfonylurea Induced β-Cell Apoptosis in Cultured Human Islets. The Journal of Clinical Endocrinology & Metabolism, 90(1), 501–506. Retrieved from [Link]

-

Corbett, J. A., & McDaniel, M. L. (2004). Pancreatic β-Cell Death in Response to Pro-Inflammatory Cytokines Is Distinct from Genuine Apoptosis. PLoS ONE, 2(4), e361. Retrieved from [Link]

-

Montemurro, A., et al. (2023). In vitro beta-cell killing models using immune cells and human pluripotent stem cell-derived islets: Challenges and opportunities. Frontiers in Immunology, 13, 1079313. Retrieved from [Link]

-

Kim, Y. H., & Kim, S. (2010). Apoptosis of pancreatic β-cells in Type 1 diabetes. Journal of the Korean Medical Association, 53(7), 624-633. Retrieved from [Link]

-

Kim, Y. H., & Kim, S. (2010). Apoptosis in pancreatic β-islet cells in Type 2 diabetes. Journal of the Korean Medical Association, 53(8), 718-726. Retrieved from [Link]

-

ResearchGate. (n.d.). Cell viability in pancreatic beta-TC-6 cells, adipocytes, and fibroblast cells. Retrieved from [Link]

-

Del Guerra, S., et al. (2008). Chronic Antidiabetic Sulfonylureas In Vivo: Reversible Effects on Mouse Pancreatic β-Cells. PLoS ONE, 3(10), e3511. Retrieved from [Link]

-

American Diabetes Association. (n.d.). The Sulfonylurea Drug, Glimepiride, Stimulates Glucose Transport, Glucose Transporter Translocation, and Dephosphorylation In In. Retrieved from [Link]

-

Mouse Metabolic Phenotyping Centers. (2013). Reagents and Materials: Protocol. Retrieved from [Link]

-

Wako. (n.d.). Cell Cultivation Handbook. Retrieved from [Link]

-

Horizon Discovery. (n.d.). Dose response curve for antibiotic selection of mammalian cells (kill curve). Retrieved from [Link]

Sources

- 1. Gliclazide | C15H21N3O3S | CID 3475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijirt.org [ijirt.org]

- 3. Gliclazide - Wikipedia [en.wikipedia.org]

- 4. The metabolism of gliclazide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. medicines.org.uk [medicines.org.uk]

- 7. japsonline.com [japsonline.com]

- 8. The mode of action and clinical pharmacology of gliclazide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. ClinPGx [clinpgx.org]

- 11. In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rat Pancreatic Beta-Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. horizondiscovery.com [horizondiscovery.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. drc.bmj.com [drc.bmj.com]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Chronic Antidiabetic Sulfonylureas In Vivo: Reversible Effects on Mouse Pancreatic β-Cells | PLOS Medicine [journals.plos.org]

- 19. Apoptosis of pancreatic β-cells in Type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Apoptosis in pancreatic β-islet cells in Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pancreatic β-Cell Death in Response to Pro-Inflammatory Cytokines Is Distinct from Genuine Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Research progress on the mechanism of beta-cell apoptosis in type 2 diabetes mellitus [frontiersin.org]

Application Note: High-Sensitivity Quantification of Methylhydroxygliclazide in Human Plasma via LC-ESI-MS/MS

Executive Summary & Scientific Rationale

This application note details a robust protocol for the quantification of Methylhydroxygliclazide (MHG) , a primary metabolite of the sulfonylurea drug Gliclazide, in human plasma.